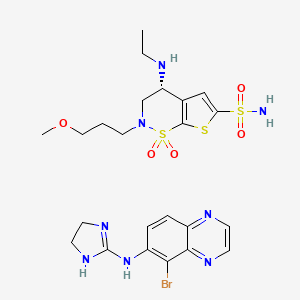
Brimonidine/brinzolamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brimonidine/brinzolamide is an ophthalmic suspension used to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension. It contains two active ingredients: brinzolamide and brimonidine tartrate. Brinzolamide is a carbonic anhydrase inhibitor, while brimonidine tartrate is an alpha-2 adrenergic receptor agonist .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Brinzolamide is synthesized through a multi-step process involving the reaction of 4-(ethylamino)-2-hydroxybenzenesulfonamide with 2-chloro-1,1,1-trifluoroethane under basic conditions to form the intermediate compound. This intermediate is then cyclized to form brinzolamide .
Brimonidine tartrate is synthesized by reacting 5-bromo-6-chloro-2-imidazolidinone with 2,3-dichlorophenylacetonitrile in the presence of a base to form the intermediate compound. This intermediate is then hydrolyzed and reacted with tartaric acid to form brimonidine tartrate .
Industrial Production Methods
The industrial production of Brimonidine/brinzolamide involves the combination of brinzolamide and brimonidine tartrate in a sterile, preserved ophthalmic suspension formulation. The suspension is prepared by dissolving the active ingredients in a suitable solvent, followed by sterilization and packaging .
Analyse Des Réactions Chimiques
Types of Reactions
Brimonidine/brinzolamide undergoes various chemical reactions, including:
Oxidation: Brinzolamide can undergo oxidation reactions in the presence of strong oxidizing agents.
Reduction: Brimonidine tartrate can undergo reduction reactions in the presence of reducing agents.
Substitution: Both brinzolamide and brimonidine tartrate can undergo substitution reactions with appropriate reagents
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and bases
Major Products Formed
Oxidation: Oxidized derivatives of brinzolamide and brimonidine tartrate.
Reduction: Reduced derivatives of brinzolamide and brimonidine tartrate.
Substitution: Substituted derivatives of brinzolamide and brimonidine tartrate
Applications De Recherche Scientifique
Brimonidine/brinzolamide has several scientific research applications, including:
Mécanisme D'action
Brimonidine/brinzolamide exerts its effects through the combined action of brinzolamide and brimonidine tartrate. Brinzolamide inhibits carbonic anhydrase in the ciliary processes of the eye, reducing the production of aqueous humor and thereby lowering intraocular pressure. Brimonidine tartrate, on the other hand, reduces aqueous humor production by blocking adenylate cyclase and increases aqueous humor outflow through the uveoscleral pathway .
Comparaison Avec Des Composés Similaires
Brimonidine/brinzolamide is compared with other similar compounds used to treat glaucoma and ocular hypertension, such as:
Latanoprost: A prostaglandin analog that increases aqueous humor outflow.
Timolol: A beta-blocker that reduces aqueous humor production.
Dorzolamide: Another carbonic anhydrase inhibitor similar to brinzolamide
Uniqueness
This compound is unique because it combines two active ingredients, brinzolamide and brimonidine tartrate, which work synergistically to reduce intraocular pressure more effectively than either compound alone .
List of Similar Compounds
- Latanoprost
- Timolol
- Dorzolamide
- Bimatoprost
Propriétés
Formule moléculaire |
C23H31BrN8O5S3 |
|---|---|
Poids moléculaire |
675.6 g/mol |
Nom IUPAC |
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide |
InChI |
InChI=1S/C12H21N3O5S3.C11H10BrN5/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17;12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17);1-4H,5-6H2,(H2,15,16,17)/t10-;/m0./s1 |
Clé InChI |
KAKYNGJFPXFCDD-PPHPATTJSA-N |
SMILES isomérique |
CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br |
SMILES canonique |
CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


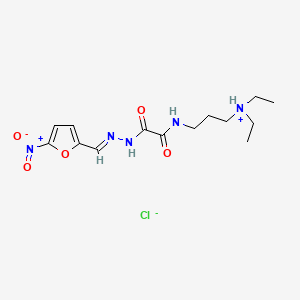
![N-(2,4-difluorophenyl)-2-[2-methylimino-4-oxo-3-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]-1,3-thiazolidin-5-yl]acetamide](/img/structure/B1243099.png)
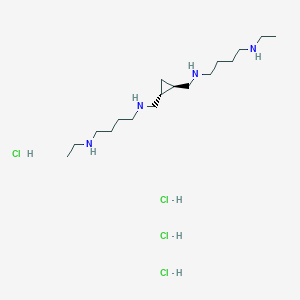
![4-[1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-4-ylamino]benzoic acid](/img/structure/B1243103.png)

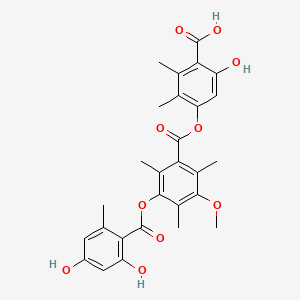
![[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate](/img/structure/B1243106.png)
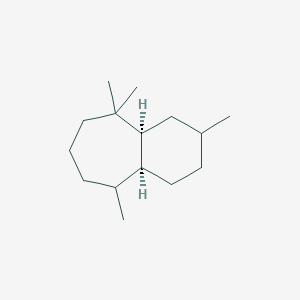
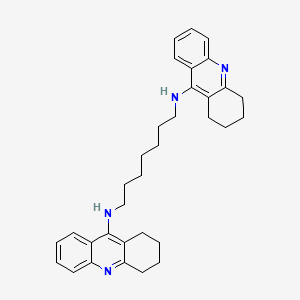


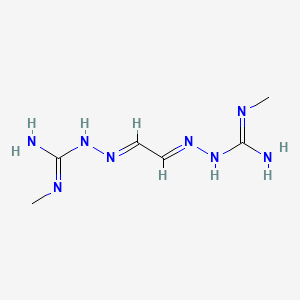
![N'-[(1E)-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl)methylene]-4-hydroxy-3-methoxybenzohydrazide](/img/structure/B1243114.png)
![N-[1-[4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenyl]cyclopropyl]acetamide](/img/structure/B1243117.png)
